tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a dioxopiperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate piperidine derivatives. One efficient method for preparing tert-butyl esters involves the use of tert-butyl hydroperoxide under metal-free conditions . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles and electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the tert-butoxycarbonyl group is known to protect amino groups by forming carbamate derivatives, which can be cleaved under acidic conditions . This protection mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Tert-butyl bromide: Involved in substitution and elimination reactions.
Tert-butyl chloride: Commonly used in SN1 reactions.
Uniqueness
Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, a methyl group, and a dioxopiperidine ring. This unique combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
2378747-18-1 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
UAPGGOOREDFMCD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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